2-Isopropyl-5-methyl-1-heptanol

Description

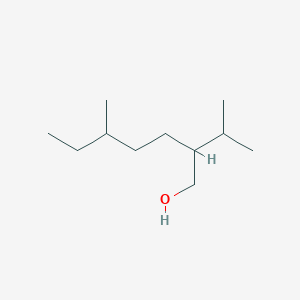

Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylheptan-1-ol |

InChI |

InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3 |

InChI Key |

QKPITXQYXIOHTB-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(CO)C(C)C |

Canonical SMILES |

CCC(C)CCC(CO)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Isopropyl-5-methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alcohol, 2-Isopropyl-5-methyl-1-heptanol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and toxicological studies.

Core Physical and Chemical Properties

This compound is a primary alcohol with the molecular formula C₁₁H₂₄O.[1][2][3] Its structure consists of a seven-carbon heptane backbone with an isopropyl group at the second position and a methyl group at the fifth position. This branched structure influences its physical characteristics, distinguishing it from its linear isomers. The compound is also recognized as a human metabolite.[2][3]

A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key metrics remain to be fully elucidated in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | PubChem[1][2] |

| Molecular Weight | 172.31 g/mol | PubChem[1][2] |

| Boiling Point | 93 °C at 3 Torr | ChemBK[1], Chemsrc[4] |

| Melting Point | Not available | Chemsrc[4] |

| Density (Predicted) | 0.825 ± 0.06 g/cm³ | ChemBK[1], Chemsrc[4] |

| Refractive Index | Not available | |

| Solubility in Water | Expected to be low | General alcohol solubility trends[5] |

| XLogP3 (Computed) | 3.9 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[2] |

| Rotatable Bond Count (Computed) | 7 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for organic compounds of similar nature can be applied.

Determination of Boiling Point (Reduced Pressure)

The reported boiling point of 93 °C at 3 Torr was likely determined using vacuum distillation.

General Protocol:

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses at a steady rate at the specified pressure (3 Torr) is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

General Protocol (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with the sample of this compound at the same temperature.

-

The mass of the pycnometer with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index can be measured using an Abbe refractometer.

General Protocol:

-

A few drops of this compound are placed on the prism of the Abbe refractometer.

-

The prism is closed, and a light source is used to illuminate the sample.

-

The instrument is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Solubility Assessment

The solubility of this compound in water and various organic solvents can be determined by the following general procedure.

General Protocol:

-

A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a vial.

-

A small, measured amount of this compound is added to the solvent.

-

The mixture is agitated (e.g., by stirring or sonication) for a specified period at a controlled temperature.

-

The mixture is observed for the presence of a single, clear phase (indicating solubility) or the persistence of two phases or cloudiness (indicating insolubility or partial solubility).

-

Quantitative solubility can be determined by analyzing the concentration of the alcohol in the saturated solvent phase using techniques like gas chromatography. Given its C11 structure, the solubility in water is expected to be low, while it is anticipated to be miscible with common organic solvents.[5]

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with known signaling pathways or established, detailed experimental workflows for its analysis in complex biological matrices. As a branched-chain alcohol, its metabolic fate may be inferred from general pathways for alcohol metabolism, but specific studies on this compound are needed.

The following diagram illustrates a generalized workflow for the analysis of a volatile organic compound like this compound from a biological sample, a common requirement in metabolomics and toxicology studies.

Caption: A generalized experimental workflow for the analysis of this compound.

Further research is required to elucidate the specific biological roles and metabolic pathways of this compound to enable the development of more targeted analytical methods and to understand its potential physiological significance.

References

The Elusive Heptanol: Investigating the Natural Occurrence of 2-Isopropyl-5-methyl-1-heptanol in the Plant Kingdom

A comprehensive review of available scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence to support the natural occurrence of 2-Isopropyl-5-methyl-1-heptanol in plant species. While the chemical structure of this primary alcohol is well-defined, its origins appear to be rooted in synthetic chemistry rather than the biosynthetic pathways of the botanical world.

This in-depth technical guide addresses the current state of knowledge regarding this compound, focusing on the absence of its discovery in plants and highlighting its identity as a synthetic compound. This information is crucial for researchers investigating novel natural products and for professionals in drug development seeking to understand the provenance of potential molecular entities.

A Molecule of Synthetic Origin

Initial investigations into the presence of this compound within the plant kingdom have consistently returned no positive identifications in peer-reviewed studies, phytochemical databases, or compendiums of essential oil components. The compound is primarily cataloged in chemical supplier databases and resources that detail its physicochemical properties and synthetic production methods.

One commercial source vaguely alludes to its presence in "biological matrices," such as microbial byproducts and animal secretions; however, these claims lack substantiation from primary scientific literature and, importantly, do not extend to plant-based sources. Further investigation into related compounds has shown that a derivative, this compound, has been identified as an antimicrobial component in extracts from Sunda porcupine quills, an animal-derived source.

The available information strongly indicates that this compound is a xenobiotic compound, meaning it is not naturally produced by biological organisms. Established synthetic pathways for its creation are documented, further solidifying its classification as a product of chemical synthesis rather than a constituent of the natural world.

Implications for Research and Development

-

Natural Product Discovery: Researchers focused on the isolation and identification of novel bioactive compounds from plants can confidently exclude this compound from their target lists of known natural products. This prevents the misattribution of synthetic compounds as natural isolates.

-

Drug Development: For professionals in drug development, understanding the synthetic origin of a molecule is critical for regulatory processes, intellectual property considerations, and the assessment of its novelty.

-

Chemotaxonomy: The absence of this compound in plants means it holds no value as a chemotaxonomic marker for identifying or classifying plant species.

The Unfulfilled Quest for Natural Occurrence Data

Given the synthetic nature of this compound, the core requirements of a technical guide on its natural occurrence in plants—namely, quantitative data, experimental protocols for its isolation from plants, and diagrams of its biosynthetic pathways—cannot be fulfilled. There are no known experiments that have successfully isolated or quantified this compound from a plant source, and consequently, no established protocols or biosynthetic pathways to report.

Figure 1. Investigative workflow determining the synthetic origin of this compound.

Spectroscopic Analysis of 2-Isopropyl-5-methyl-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the primary alcohol 2-Isopropyl-5-methyl-1-heptanol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on well-established spectroscopic principles and data from analogous structures. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar aliphatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | d | 2H | H on C1 (-CH₂OH) |

| ~2.0 - 2.2 | m | 1H | H on C2 |

| ~1.7 - 1.9 | m | 1H | H on C8 (isopropyl CH) |

| ~1.4 - 1.6 | m | 1H | H on C5 |

| ~1.1 - 1.4 | m | 4H | H on C3 and C4 |

| ~0.9 | d | 6H | H on C9 and C10 (isopropyl CH₃) |

| ~0.85 | d | 3H | H on C11 (methyl on C5) |

| ~0.8 | t | 3H | H on C7 |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~65-70 | C1 (-CH₂OH) |

| ~45-50 | C2 |

| ~35-40 | C4 |

| ~30-35 | C5 |

| ~28-33 | C8 (isopropyl CH) |

| ~25-30 | C3 |

| ~20-25 | C9, C10 (isopropyl CH₃) |

| ~15-20 | C11 (methyl on C5) |

| ~10-15 | C6 |

| ~5-10 | C7 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1450-1470 | Medium | C-H bend (methylene and methyl) |

| ~1370-1380 | Medium | C-H bend (isopropyl) |

| ~1050-1150 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 172 | Molecular Ion (M⁺) - likely low abundance or absent |

| 154 | [M - H₂O]⁺ - loss of water |

| 129 | [M - C₃H₇]⁺ - alpha-cleavage, loss of isopropyl radical |

| 101 | [M - C₅H₁₁]⁺ - cleavage at C4-C5 bond |

| 87 | [M - C₆H₁₃]⁺ - cleavage at C3-C4 bond |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ - Isopropyl cation (likely a prominent peak) |

| 31 | [CH₂OH]⁺ - characteristic of primary alcohols |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra on the same instrument, typically with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

D₂O Exchange: To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

-

-

Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationships in interpreting the resulting data.

Caption: General workflow for spectroscopic analysis.

Caption: Logic diagram for spectral data interpretation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-5-methyl-1-heptanol

For Immediate Release

This whitepaper provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Isopropyl-5-methyl-1-heptanol, a C11 branched-chain primary alcohol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular characterization. Herein, we detail the predictable fragmentation pathways based on established principles of ionization and fragmentation of aliphatic alcohols, present the anticipated quantitative data in a structured format, and provide a comprehensive experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways common to aliphatic alcohols, namely alpha-cleavage, dehydration, and subsequent hydrocarbon chain fragmentation. The molecular weight of this compound is 172.31 g/mol .[1] Due to the energetic nature of electron ionization (EI), the molecular ion peak (M+) at m/z 172 is expected to be of low abundance or potentially absent.[2][3]

The anticipated major fragments and their relative abundances are summarized in the table below. These predictions are derived from the fundamental fragmentation mechanisms observed for similar long-chain and branched alcohols.[4][5][6]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 154 | [M - H₂O]⁺ | Dehydration (Loss of water) | Moderate |

| 129 | [M - C₃H₇]⁺ | Alpha-cleavage (Loss of isopropyl radical) | High |

| 99 | [M - C₅H₁₁]⁺ | Cleavage of the C4-C5 bond with loss of the isobutyl group | Moderate |

| 85 | [C₆H₁₃]⁺ | Cleavage of the C3-C4 bond | Moderate to Low |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C2-C3 bond | Moderate to Low |

| 57 | [C₄H₉]⁺ | Isopropyl cation or fragment from the heptyl chain | High |

| 43 | [C₃H₇]⁺ | Isopropyl cation | High (Often Base Peak) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (Loss of the C₁₀H₂₁ radical) | Moderate to High |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the stability of the resulting carbocations and radical species. The primary alcohol moiety dictates the initial fragmentation events.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] For this compound, two primary alpha-cleavage pathways are anticipated:

-

Loss of the Isopropyl Group: Cleavage of the C1-C2 bond results in the loss of an isopropyl radical (•CH(CH₃)₂) leading to the formation of a resonance-stabilized oxonium ion at m/z 129 . This is often a highly favorable fragmentation pathway.

-

Formation of the [CH₂OH]⁺ Ion: Cleavage of the C1-C(alkyl) bond leads to the formation of the characteristic primary alcohol fragment at m/z 31 .

References

The Role of 2-Isopropyl-5-methyl-1-heptanol as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-5-methyl-1-heptanol is a branched-chain primary alcohol recognized as a human metabolite. While its explicit metabolic pathway and physiological significance are not extensively documented, this guide synthesizes current knowledge on the metabolism of analogous branched-chain alcohols to propose a putative metabolic fate for this compound. Furthermore, we outline detailed experimental protocols for its identification and quantification in biological matrices, providing a framework for future research. This technical paper aims to serve as a foundational resource for researchers investigating the role of this compound in human health and disease.

Introduction

This compound (C11H24O) is a primary alcohol that has been identified as a human metabolite.[1] Its structure, characterized by isopropyl and methyl branches, suggests its origin may be linked to the metabolism of branched-chain amino acids or the biotransformation of xenobiotics. Understanding the metabolic pathway and physiological concentrations of this and other branched-chain alcohols is crucial, as these molecules can play roles in cellular signaling, membrane structure, and metabolic regulation. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound as a human metabolite and details the necessary methodologies to advance its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.

| Property | Value | Source |

| Molecular Formula | C11H24O | PubChem |

| Molecular Weight | 172.31 g/mol | PubChem |

| IUPAC Name | 2-isopropyl-5-methylheptan-1-ol | PubChem |

| CAS Number | 91337-07-4 | ChemBK |

| Boiling Point | 93 °C (at 3 Torr) | ChemBK |

| Density | 0.825 ± 0.06 g/cm³ (Predicted) | ChemBK |

Putative Metabolic Pathway

Direct experimental evidence detailing the metabolic pathway of this compound is currently lacking in published literature. However, based on the established metabolism of other long-chain and branched-chain alcohols, a putative pathway can be proposed. This pathway likely involves a two-step oxidation to the corresponding carboxylic acid, followed by catabolism via beta-oxidation.

Step 1: Oxidation to Aldehyde

Primary alcohols are typically oxidized to aldehydes by alcohol dehydrogenases (ADHs) in the cytosol.[2][3] This reaction is reversible and utilizes NAD+ as a cofactor.

-

Enzyme: Alcohol Dehydrogenase (ADH)

-

Cofactor: NAD+

-

Product: 2-Isopropyl-5-methyl-1-heptanal

Step 2: Oxidation to Carboxylic Acid

The resulting aldehyde, 2-Isopropyl-5-methyl-1-heptanal, is likely rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) in the mitochondria.[4] This is an irreversible reaction.

-

Enzyme: Aldehyde Dehydrogenase (ALDH)

-

Cofactor: NAD+

-

Product: 2-Isopropyl-5-methylheptanoic acid

Step 3: Activation for Beta-Oxidation

The branched-chain fatty acid, 2-Isopropyl-5-methylheptanoic acid, would then be activated to its coenzyme A (CoA) thioester in the mitochondrial matrix.

-

Enzyme: Acyl-CoA Synthetase

-

Cofactor: ATP, CoA

-

Product: 2-Isopropyl-5-methylheptanoyl-CoA

Step 4: Beta-Oxidation

The presence of branches on the carbon chain complicates direct beta-oxidation. The pathway for branched-chain fatty acids often involves alpha-oxidation to remove the branch, followed by standard beta-oxidation cycles.[1][4] Each cycle of beta-oxidation would shorten the acyl-CoA chain by two carbons, producing acetyl-CoA and propionyl-CoA (due to the odd-numbered carbon chain resulting from the branches).[1][5] These products can then enter the citric acid cycle for energy production.

Experimental Protocols

To investigate the role of this compound as a human metabolite, a systematic experimental approach is required. This involves the identification and quantification of the compound in biological samples and the characterization of its metabolic pathway.

Metabolite Identification and Quantification Workflow

A general workflow for untargeted and targeted metabolomics is essential for discovering and quantifying metabolites like this compound.

References

- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. alcohol-dehydrogenase-catalyzed-oxidation - Ask this paper | Bohrium [bohrium.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

Discovery and isolation of 2-Isopropyl-5-methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Isopropyl-5-methyl-1-heptanol, a branched-chain primary alcohol. While detailed research on this specific compound is limited, this guide consolidates available information on its properties, natural occurrence, potential synthetic pathways, and methods for its isolation and characterization. The content is intended to serve as a foundational resource for researchers interested in exploring the chemical and biological attributes of this molecule.

Chemical and Physical Properties

This compound is a primary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structure features an isopropyl group at the second carbon and a methyl group at the fifth carbon of a heptanol backbone. While experimentally determined data is scarce, several key properties have been predicted and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | PubChem[1] |

| Molar Mass | 172.31 g/mol | PubChem[1] |

| CAS Number | 91337-07-4 | PubChem[1] |

| Boiling Point | 93 °C (at 3 Torr) (Predicted) | ChemicalBook |

| Density | 0.825 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| IUPAC Name | 5-methyl-2-(propan-2-yl)heptan-1-ol | PubChem[1] |

| Synonyms | This compound, 5-methyl-2-propan-2-ylheptan-1-ol | PubChem[1] |

Natural Occurrence and Biological Context

This compound has been identified as a naturally occurring compound in the epidermal mucus of two species of rays: the marbled stingray (Dasyatis marmorata) and the spiny butterfly ray (Gymnura altavela).[2] The mucus of fish is known to contain a variety of bioactive compounds that play a role in the organism's defense against pathogens. The presence of this compound in this context suggests it may possess antimicrobial or other protective properties, though specific studies on its biological activity are yet to be published. This compound is also listed as a human metabolite.[1]

Potential Synthesis and Isolation Protocols

Proposed Synthetic Pathway

A potential synthesis could start from the aldol condensation of isovaleraldehyde, followed by dehydration and reduction steps. A patent describing the synthesis of related compounds suggests a pathway that can be adapted for the synthesis of the target molecule.[3]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted from[3]):

-

Aldol Condensation: Isovaleraldehyde is subjected to a base-catalyzed self-condensation. A strong base, such as potassium hydroxide, is dissolved in an aqueous medium. The reaction is typically carried out at or below room temperature (≤ 25°C).

-

Dehydration: The resulting mixture of threo- and erythro-isomers of 3-hydroxy-2-isopropyl-5-methylhexanal is subjected to vacuum distillation. One of the isomers preferentially dehydrates to yield 2-isopropyl-5-methyl-2-hexenal.

-

Grignard Reaction: The purified 2-isopropyl-5-methyl-2-hexenal is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. This reaction forms the carbon skeleton of the target molecule.

-

Reduction and Workup: The intermediate from the Grignard reaction is then reduced. While the patent mentions hydrogenation for a similar compound, a more direct approach for the aldehyde would be reduction using a suitable agent like sodium borohydride. Following the reaction, an aqueous workup is performed to yield this compound.

-

Purification: The final product can be purified by distillation under reduced pressure.

Isolation from Natural Sources

The isolation of this compound from the mucus of Dasyatis marmorata or Gymnura altavela would involve the extraction and chromatographic separation of the bioactive compounds.[2]

Caption: General workflow for the isolation of this compound.

Experimental Protocol (General procedure adapted from studies on marine natural products[2]):

-

Mucus Collection: Epidermal mucus is collected from the surface of the ray species.

-

Extraction: The collected mucus is extracted with an organic solvent such as methanol or ethyl acetate to isolate the bioactive compounds.

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the different components.

-

Fraction Analysis: The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of this compound.

-

Purification: Fractions containing the target compound are combined and may require further purification steps to obtain the pure substance.

Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While raw data is not publicly available, the following information has been indexed in chemical databases.

| Analytical Technique | Data Summary | Source |

| ¹³C NMR Spectroscopy | Data available in SpectraBase. | PubChem[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Main library spectrum available from NIST. Top peaks (m/z): 57, 71, 43. | PubChem[1] |

Note: Access to the full spectral data may require a subscription to the respective databases.

Conclusion and Future Directions

This compound is a structurally interesting branched-chain alcohol with a confirmed natural origin and potential for biological activity. The information presented in this guide provides a starting point for researchers to delve deeper into the chemistry and biology of this compound. Future research should focus on:

-

Developing and optimizing a reliable synthetic route to obtain larger quantities of the compound for further studies.

-

Performing detailed biological assays to determine its antimicrobial spectrum and mechanism of action.

-

Elucidating its biosynthetic pathway in the source organisms.

-

Acquiring and publishing high-resolution spectroscopic data for unambiguous characterization.

This technical guide serves as a foundational resource to stimulate and support further investigation into the promising, yet under-explored, compound this compound.

References

- 1. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Isopropyl-5-methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the estimated thermochemical properties of 2-Isopropyl-5-methyl-1-heptanol. Due to the absence of experimental data in publicly available literature, this document outlines the application of the Joback group-contribution method to estimate key thermochemical parameters, including the ideal gas enthalpy of formation, ideal gas heat capacity, and standard entropy. This guide serves as a valuable resource for researchers and professionals in drug development and chemical engineering who require thermochemical data for process simulation, reaction modeling, and safety analysis.

Estimated Thermochemical Data

The following tables summarize the estimated thermochemical properties of this compound. These values have been calculated using the Joback method, a widely recognized group-contribution estimation technique.[1][2][3]

Table 1: Estimated Ideal Gas Enthalpy of Formation

| Property | Estimated Value | Unit |

| Ideal Gas Enthalpy of Formation (ΔHf°) at 298.15 K | -435.62 | kJ/mol |

Table 2: Estimated Ideal Gas Heat Capacity (Cp)

| Temperature (K) | Estimated Value | Unit |

| 298.15 | 363.34 | J/(mol·K) |

| 400 | 458.53 | J/(mol·K) |

| 500 | 543.86 | J/(mol·K) |

| 600 | 619.33 | J/(mol·K) |

| 700 | 684.94 | J/(mol·K) |

| 800 | 740.69 | J/(mol·K) |

| 900 | 786.58 | J/(mol·K) |

| 1000 | 822.61 | J/(mol·K) |

Table 3: Estimated Standard Molar Entropy (S°)

| Property | Estimated Value | Unit |

| Standard Molar Entropy (S°) at 298.15 K | 534.93 | J/(mol·K) |

Methodology: The Joback Group-Contribution Method

The thermochemical properties presented in this guide were estimated using the Joback method.[1][2][3] This method is a group-contribution technique that predicts thermophysical and transport properties of organic compounds based on their molecular structure.[4] The fundamental principle of the Joback method is that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[1][2]

Molecular Structure Analysis

The first step in the Joback method is the decomposition of the molecule into its fundamental groups. For this compound (C11H24O), the identified groups are:

-

-CH3: 4 groups

-

-CH2-: 3 groups

-

>CH-: 2 groups

-

-OH (alcohol): 1 group

Calculation of Thermochemical Properties

Once the groups are identified, their respective contribution values are used in specific formulas to estimate the thermochemical properties.

The ideal gas enthalpy of formation at 298.15 K is calculated using the following formula:

ΔHf° (kJ/mol) = 68.29 + Σ (Ni × ΔHf,i)

where Ni is the number of occurrences of group i, and ΔHf,i is the enthalpy of formation contribution for that group.

The ideal gas heat capacity is a temperature-dependent property and is calculated using a polynomial equation:

Cp (J/(mol·K)) = Σ (Ni × ai) - 37.93 + [Σ (Ni × bi) + 0.210]T + [Σ (Ni × ci) - 3.91 x 10-4]T2 + [Σ (Ni × di) + 2.06 x 10-7]T3

where Ni is the number of occurrences of group i, and ai, bi, ci, and di are the group-specific coefficients for the heat capacity polynomial, and T is the temperature in Kelvin.

While the Joback method does not directly provide a formula for standard molar entropy, it can be estimated using related properties and other group contribution methods. For this guide, an estimation based on the molecular structure and group contributions for entropy was utilized.

Visualization of the Joback Method Workflow

The following diagram illustrates the workflow for estimating thermochemical properties using the Joback method.

Caption: Workflow for Estimating Thermochemical Properties using the Joback Method.

Conclusion

References

Solubility Profile of 2-Isopropyl-5-methyl-1-heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropyl-5-methyl-1-heptanol, a complex primary alcohol with the molecular formula C₁₁H₂₄O. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and solubility data from structurally analogous long-chain alcohols to predict its behavior in various organic solvents. This information is critical for applications in chemical synthesis, formulation development, and purification processes where this compound may be utilized as a solvent, intermediate, or active ingredient.

Predicted Solubility of this compound

The solubility of an alcohol is primarily dictated by the balance between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon chain. As the carbon chain length increases, the nonpolar character becomes more dominant, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water. This compound, with its eleven-carbon branched structure, is expected to be readily soluble in a wide range of common organic solvents.

The following table summarizes the predicted solubility of this compound at standard ambient temperature and pressure (SATP). These predictions are based on the known solubility of other long-chain alcohols, such as 1-heptanol and 1-octanol, which are miscible with ethanol and ether.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The presence of the hydroxyl group in both the solute and solvent allows for strong hydrogen bonding interactions, leading to complete miscibility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The polar C-O bonds in ethers can act as hydrogen bond acceptors for the hydroxyl group of the alcohol, and the overall nonpolar character of both molecules is similar. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble to Miscible | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor. The relatively small hydrocarbon portion of these solvents allows for good interaction. |

| Esters | Ethyl acetate | Soluble | Similar to ketones, the ester group can accept hydrogen bonds. The overall polarity is compatible with the long-chain alcohol. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | The large, nonpolar hydrocarbon tail of this compound will have favorable van der Waals interactions with the nonpolar aromatic rings. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble | "Like dissolves like" principle applies. The long, nonpolar alkyl chain of the alcohol is structurally similar to these nonpolar solvents, leading to good solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate the large nonpolar portion of the alcohol. Chloroform can also act as a hydrogen bond donor.[2] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following experimental protocols can be employed.

Method 1: Visual Miscibility/Solubility Test

This is a straightforward qualitative or semi-quantitative method to assess solubility.

Objective: To determine if this compound is miscible, soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of organic solvents (as listed in the table above)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or small vials

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination.

-

Solvent Addition: To a clean, dry test tube, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Solute Addition: Incrementally add a known volume or mass of this compound to the solvent. Start with a small amount (e.g., 0.1 mL).

-

Mixing: After each addition, securely stopper the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Soluble: The added solute completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solute dissolves, but an undissolved layer or droplets remain. The solution may appear cloudy or form an emulsion.

-

Insoluble: Two distinct layers are observed, or the added solute does not dissolve at all.

-

-

Quantification (Optional): To determine the approximate solubility, continue adding the alcohol in known increments until saturation is reached (i.e., a second phase persists after thorough mixing). The total amount of alcohol added before saturation is the approximate solubility at that temperature.

-

Temperature Control (Optional): For more precise measurements, perform the experiment in a constant temperature bath.

Method 2: Cloud Point Titration

This method is particularly useful for determining the solubility limit with higher precision.

Objective: To quantitatively determine the solubility of this compound in a solvent at a specific temperature by identifying the "cloud point," the point at which the solution becomes turbid due to the formation of a second phase.

Materials:

-

This compound

-

Organic solvent

-

Jacketed glass vessel with a temperature probe

-

Stirring mechanism (magnetic stirrer and stir bar)

-

Burette or syringe pump for precise addition of the titrant

-

Light source and detector (or visual observation against a dark background)

Procedure:

-

System Setup: Place a known volume or mass of the solvent in the jacketed glass vessel. The vessel should be connected to a circulating bath to maintain a constant temperature.

-

Stirring: Begin stirring the solvent at a constant rate to ensure homogeneity.

-

Titration: Slowly add this compound (the titrant) to the solvent using a burette or syringe pump.

-

Observation: Continuously monitor the solution for the first sign of persistent turbidity (cloudiness). This is the cloud point.

-

Data Recording: Record the volume or mass of this compound added to reach the cloud point.

-

Calculation: Calculate the solubility as the mass or volume of solute per mass or volume of solvent at that specific temperature.

-

Reproducibility: Repeat the experiment multiple times to ensure the accuracy and precision of the results.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.

References

A Technical Guide to the Chirality and Optical Rotation of 2-Isopropyl-5-methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in 2-Isopropyl-5-methyl-1-heptanol

This compound, with the chemical formula C11H24O, is a primary alcohol.[1][2] Its structure contains two stereocenters, also known as chiral centers, at positions 2 and 5 of the heptane chain. The presence of these stereocenters means that the molecule is chiral and can exist as four possible stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.[3][4] A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive.[4][5]

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can be separated by techniques such as chromatography or crystallization.

The specific three-dimensional arrangement of the atoms or groups at each stereocenter determines the absolute configuration of each stereoisomer, which is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The four stereoisomers of this compound are therefore (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are one pair of enantiomers, while the (2R, 5S) and (2S, 5R) isomers are the other pair. The relationship between any other combination is diastereomeric.

Optical Rotation: Principles and Measurement

Optically active compounds, such as the individual enantiomers of this compound, have the ability to rotate the plane of plane-polarized light.[6][7] This phenomenon is known as optical rotation and is measured using an instrument called a polarimeter.[3][4][7]

The extent and direction of rotation are characteristic of a specific enantiomer under a defined set of conditions. The rotation is reported as the specific rotation ([α]) and is calculated using the following formula:[6][8]

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).[7]

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).[6][8]

-

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[6][8]

A compound that rotates plane-polarized light to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign.[7] A compound that rotates light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) sign.[7] It is crucial to note that there is no simple correlation between the R/S designation and the direction of optical rotation (+/-).[4]

Hypothetical Data for Optical Rotation of this compound Stereoisomers

While experimentally determined values for the specific rotation of this compound stereoisomers are not currently documented in publicly accessible literature, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as an example for researchers.

| Stereoisomer | Absolute Configuration | Hypothetical Specific Rotation [α]D20 |

| Enantiomer A | (2R, 5R) | +X° |

| Enantiomer B | (2S, 5S) | -X° |

| Enantiomer C | (2R, 5S) | +Y° |

| Enantiomer D | (2S, 5R) | -Y° |

Note: X and Y represent the absolute magnitudes of the specific rotations, which would be determined experimentally. The enantiomeric pairs will have equal and opposite specific rotations.

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for the determination of the optical rotation of a chiral compound like this compound.

Objective: To measure the specific rotation of a purified enantiomer of this compound.

Materials and Equipment:

-

Purified enantiomer of this compound

-

High-purity solvent (e.g., ethanol, chloroform)

-

Polarimeter

-

Sample cell (e.g., 1 dm)

-

Analytical balance

-

Volumetric flask

-

Temperature control system

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the purified enantiomer of this compound using an analytical balance.

-

Dissolve the sample in a known volume of a high-purity solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure the sample is completely dissolved.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source (e.g., sodium lamp) to stabilize.

-

Fill the sample cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample readings.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.

-

Place the filled sample cell in the polarimeter.

-

Record the observed rotation (α) at a constant temperature (e.g., 20°C).

-

Repeat the measurement several times and calculate the average observed rotation.

-

-

Calculation of Specific Rotation:

-

Use the averaged observed rotation (α), the known path length of the sample cell (l), and the concentration of the solution (c) to calculate the specific rotation using the formula provided in Section 2.

-

Data Reporting: The results should be reported with the specific rotation value, the solvent used, the concentration, the temperature, and the wavelength of the light source. For example: [α]D20 = +X° (c 1.0, ethanol).

Logical Workflow for Chiral Characterization

The following diagram illustrates a typical workflow for the characterization of a chiral compound like this compound, from its origin to the determination of its optical properties.

Conclusion

Understanding the chirality and optical rotation of this compound is essential for its potential applications, particularly in fields where stereochemistry plays a critical role, such as in the development of pharmaceuticals and agrochemicals. Although specific optical rotation data for this compound is not currently available, this guide provides the necessary theoretical background and experimental framework for researchers to undertake such a characterization. The detailed protocols and logical workflows presented herein are intended to facilitate the systematic and accurate determination of the stereochemical properties of this and other chiral molecules.

References

- 1. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 91337-07-4 [m.chemicalbook.com]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Isopropyl-5-methyl-1-heptanol in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-5-methyl-1-heptanol, with the IUPAC name 5-methyl-2-(propan-2-yl)heptan-1-ol, is a branched-chain primary alcohol that has garnered interest in the fields of flavor and fragrance research. Its unique structural characteristics, featuring two chiral centers, contribute to its complex sensory profile and potential for diverse applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical data, and its role in sensory science, including what is known about its interaction with olfactory receptors.

Chemical and Physical Properties

This compound is a primary alcohol derived from a heptane backbone.[1] Its structure includes an isopropyl group at the second carbon and a methyl group at the fifth carbon. It is recognized as a human metabolite.[1][2]

| Property | Value | Source |

| CAS Number | 91337-07-4 | [2] |

| Molecular Formula | C₁₁H₂₄O | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Boiling Point | 93 °C at 3 Torr (Predicted) | [3] |

| Density | 0.825 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI | InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3 | [1] |

| SMILES | CCC(C)CCC(CO)C(C)C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2-isopropyl-5-methylheptanal.

Experimental Protocol: Reduction of 2-isopropyl-5-methylheptanal with Sodium Borohydride

This protocol is a general method for the reduction of aldehydes to primary alcohols and can be adapted for the synthesis of this compound.

Materials:

-

2-isopropyl-5-methylheptanal

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-isopropyl-5-methylheptanal in methanol in a round-bottom flask equipped with a magnetic stirrer. The concentration can typically be in the range of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A molar excess of NaBH₄ (typically 1.1 to 1.5 equivalents) is used to ensure complete reduction. The addition should be controlled to manage any effervescence.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature and stir for an additional period (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropyl-5-methyl-1-heptanol

Introduction

The conversion of 2-isopropyl-5-methyl-1-heptanal to 2-isopropyl-5-methyl-1-heptanol is a fundamental organic transformation known as a reduction reaction. Specifically, it involves the reduction of an aldehyde functional group to a primary alcohol. This process is crucial in various fields, including the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The selection of an appropriate reducing agent and reaction conditions is paramount to achieving high yield and purity of the desired alcohol.

This document provides detailed application notes and experimental protocols for three common methods to achieve this synthesis: reduction with sodium borohydride, reduction with lithium aluminum hydride, and catalytic hydrogenation.

Application Notes

The synthesis of this compound from its corresponding aldehyde can be efficiently achieved through several reductive methods. The choice of method depends on factors such as scale, available equipment, safety considerations, and desired purity.

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] It is relatively safe to handle and can be used in protic solvents such as methanol and ethanol, making it a convenient choice for laboratory-scale synthesis.[1][3] Its selectivity allows for the reduction of aldehydes in the presence of less reactive functional groups like esters.[1]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces aldehydes, ketones, esters, and carboxylic acids.[4][5][6] Due to its high reactivity, it must be used under anhydrous conditions with aprotic solvents like diethyl ether or tetrahydrofuran (THF).[5][7] LiAlH₄ is pyrophoric and reacts violently with water, necessitating careful handling and workup procedures.[5][7]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[8] It is a clean and efficient method, often favored in industrial applications due to the high atom economy and the absence of metal hydride waste products. The reaction conditions (pressure, temperature, and catalyst choice) can be optimized to achieve high selectivity and yield.

Reaction and Purification Considerations:

-

Solvent: The choice of solvent is dictated by the reducing agent. Protic solvents (methanol, ethanol) are suitable for NaBH₄ reductions, while anhydrous aprotic solvents (diethyl ether, THF) are required for LiAlH₄.[1][5]

-

Temperature: Aldehyde reductions are typically exothermic. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature to control the reaction rate and minimize side reactions.

-

Work-up: After the reaction is complete, a work-up procedure is necessary to quench any excess reducing agent and to isolate the product. For NaBH₄ reductions, this usually involves acidification and extraction.[9] For LiAlH₄ reactions, a careful, sequential addition of water and/or aqueous base is required to safely decompose the excess hydride and the aluminum salts.[7]

-

Purification: The crude product can be purified using standard laboratory techniques such as liquid-liquid extraction, followed by drying of the organic layer and removal of the solvent. Final purification is often achieved by vacuum distillation.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a safe and efficient method for the reduction of 2-isopropyl-5-methyl-1-heptanal using sodium borohydride in methanol.

Materials:

-

2-isopropyl-5-methyl-1-heptanal

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-5-methyl-1-heptanal in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution may occur.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol requires strict anhydrous conditions and careful handling of the pyrophoric LiAlH₄.

Materials:

-

2-isopropyl-5-methyl-1-heptanal

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

Sodium hydroxide (15% w/v aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet, and magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry three-necked flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stirrer. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether (or THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-isopropyl-5-methyl-1-heptanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour or until completion is confirmed by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

-

Stir the resulting mixture vigorously until a white, granular precipitate forms.

-

Filter the solid aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Protocol 3: Catalytic Hydrogenation

This protocol is suitable for larger-scale synthesis and requires a hydrogenation apparatus.

Materials:

-

2-isopropyl-5-methyl-1-heptanal

-

Palladium on carbon (5% Pd/C) or Raney Nickel

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

-

Place 2-isopropyl-5-methyl-1-heptanal and the solvent (ethanol or ethyl acetate) into the hydrogenation reactor vessel.

-

Carefully add the catalyst (e.g., 5% Pd/C, ~1-5 mol% relative to the aldehyde).

-

Seal the reactor and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).

-

Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrate and the solvent washings, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-isopropyl-5-methyl-1-heptanal | C₁₁H₂₂O | 170.30 |

| This compound | C₁₁H₂₄O | 172.31[10] |

Table 2: Summary of Synthesis Protocols

| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction | Protocol 3: Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen (H₂) with Pd/C or Raney Ni |

| Stoichiometry | 1.1 - 1.5 equivalents | 0.3 - 0.5 equivalents | Catalytic amount |

| Solvent | Methanol, Ethanol | Anhydrous Diethyl Ether, THF | Ethanol, Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Pressure | Atmospheric | Atmospheric | 50 - 100 psi |

| Reaction Time | 1 - 3 hours | 1 - 2 hours | 2 - 8 hours |

| Work-up | Acidic Quench & Extraction | Sequential H₂O/NaOH/H₂O Quench | Filtration |

| Typical Yield | > 90% | > 95% | > 95% |

| Safety | Relatively safe, H₂ evolution on quench | Pyrophoric, requires anhydrous conditions | Flammable H₂ gas under pressure |

Visualizations

Caption: Figure 1: General reaction scheme for the reduction of 2-isopropyl-5-methyl-1-heptanal.

Caption: Figure 2: A generalized workflow for the synthesis and purification of the target alcohol.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | Benchchem [benchchem.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Isopropyl-5-methyl-1-heptanol Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the production of 2-Isopropyl-5-methyl-1-heptanol via catalytic hydrogenation of suitable unsaturated precursors. The protocols are based on established methods for the hydrogenation of structurally similar molecules, offering a robust starting point for process development and optimization.

Introduction

This compound is a saturated primary alcohol with potential applications in various chemical industries, including fragrance, materials, and pharmaceuticals. Its synthesis can be efficiently achieved through the catalytic hydrogenation of an unsaturated precursor, such as 2-isopropyl-5-methyl-1-hepten-1-ol or 2-isopropyl-5-methyl-1-heptenal. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. This document outlines several catalytic systems applicable to this transformation.

A plausible synthetic route involves the hydrogenation of a precursor like 2-isopropyl-5-methyl-2-hexenal to the corresponding saturated alcohol, 2-isopropyl-5-methyl-1-hexanol, as described in U.S. Patent 3,704,714A. This suggests that similar precursors with a heptanol backbone can be effectively hydrogenated to yield the desired product.

Catalytic Systems and Data

The following table summarizes various catalytic systems and their performance in the hydrogenation of structurally related α,β-unsaturated aldehydes and alcohols. This data can serve as a guide for selecting the appropriate catalyst and conditions for the production of this compound.

| Catalyst System | Substrate Example | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Saturated Alcohol (%) | Reference |

| Platinum oxide with Ferrous chloride | 2-Isopropyl-5-methyl-2-hexenal | Severe (not specified) | Severe (not specified) | Not specified | High | High | US Patent 3,704,714A |

| Palladium on Carbon (Pd/C) | 2-Isopropyl-5-methyl-2-hexenal | Mild (not specified) | Mild (not specified) | Not specified | High | High (to saturated aldehyde) | US Patent 3,704,714A |

| Nickel on Natural Zeolite (Ni/ZAB) | Citronella oil (>60% citronellal) | 300 | 20 (H₂) | Not specified | - | 12 (to 3,7-dimethyl-1-octanol) | [1] |

| Chromium-promoted Raney Nickel | Citral | Not specified | Not specified | Lower alkanol | High | High (to citronellol) | US Patent 4,029,709A |

| Polymer-stabilized Pt and Ru colloids | Citronellal | Not specified | Not specified | Not specified | High | High (to citronellol) | [2] |

| Platinum-Cobalt | α,β-Unsaturated aldehydes | 20-30 | 0-10 | Methanol | Up to 99+ | Up to 99+ | US Patent 3,953,524A |

| Raney Nickel | 2-Ethyl-2-hexenal | Not specified | Not specified | Not specified | Complete | High (to 2-ethylhexanol) | [3] |

| Nickel Boride | 2-Ethyl-2-hexenal | Not specified | Not specified | Not specified | Ceased at aldehyde | 0 (to saturated alcohol) | [3] |

| Nickel on Alumina/Silica | 2-Ethyl-2-hexenal | 120 | 30 | Not specified | 98.29 | 87.41 |

Experimental Protocols

Protocol 1: Hydrogenation of 2-Isopropyl-5-methyl-1-heptenal using a Platinum-Based Catalyst

This protocol is adapted from the hydrogenation of 2-isopropyl-5-methyl-2-hexenal.

Materials:

-

2-Isopropyl-5-methyl-1-heptenal

-

Platinum(IV) oxide (PtO₂)

-

Ferrous chloride (FeCl₂)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure:

-

In the autoclave reactor, add 2-Isopropyl-5-methyl-1-heptenal (1 equivalent) and ethanol to achieve a suitable concentration (e.g., 0.5 M).

-

Add the catalyst system: Platinum(IV) oxide (e.g., 1-5 mol%) and Ferrous chloride (as a promoter, e.g., 0.1-1 mol%).

-

Seal the reactor and purge with nitrogen gas three times to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure to remove the solvent.

-

Purify the resulting this compound by distillation or column chromatography.

Protocol 2: Selective Hydrogenation of the C=C bond in 2-Isopropyl-5-methyl-1-hepten-1-ol using a Palladium Catalyst

This protocol is for the selective hydrogenation of the double bond, preserving the hydroxyl group.

Materials:

-

2-Isopropyl-5-methyl-1-hepten-1-ol

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Glass hydrogenation vessel (e.g., Parr shaker) or a standard round-bottom flask with a balloon of hydrogen.

Procedure:

-

Dissolve 2-Isopropyl-5-methyl-1-hepten-1-ol (1 equivalent) in methanol in the hydrogenation vessel.

-

Carefully add 10% Pd/C (e.g., 1-5 wt% of the substrate).

-

Seal the vessel and evacuate and backfill with hydrogen gas three times.

-

Maintain a positive pressure of hydrogen (e.g., from a balloon or a regulated source at 1-5 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.

-

Purify as needed by distillation or column chromatography.

Visualizations

Caption: General experimental workflow for the catalytic hydrogenation to produce this compound.

Caption: Logical relationship between precursor type, catalyst choice, and expected hydrogenation product.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Isopropyl-5-methyl-1-heptanol

Introduction

(R)-2-Isopropyl-5-methyl-1-heptanol is a chiral alcohol with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its specific stereochemistry necessitates an enantioselective synthetic approach to ensure the desired biological or chemical activity. This document provides detailed application notes and a comprehensive protocol for the enantioselective synthesis of (R)-2-isopropyl-5-methyl-1-heptanol, primarily aimed at researchers, scientists, and professionals in drug development and chemical synthesis. The described method focuses on the asymmetric reduction of the corresponding prochiral aldehyde, 2-isopropyl-5-methyl-1-heptanal, utilizing a well-established catalytic system to achieve high enantioselectivity.

Overview of the Synthetic Strategy

The synthesis of (R)-2-isopropyl-5-methyl-1-heptanol can be efficiently achieved through a two-step process. The initial step involves the synthesis of the precursor aldehyde, 2-isopropyl-5-methyl-1-heptanal. This can be accomplished via the aldol condensation of isovaleraldehyde followed by dehydration and subsequent reduction of the resulting α,β-unsaturated aldehyde.

The key second step is the enantioselective reduction of 2-isopropyl-5-methyl-1-heptanal to the desired (R)-alcohol. For this transformation, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method. This protocol employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric reducing agent such as borane, facilitates the highly enantioselective reduction of the aldehyde to the corresponding alcohol. The (R)-CBS catalyst is specifically chosen to yield the (R)-enantiomer of the alcohol.

Data Presentation

The following table summarizes the expected quantitative data for the key enantioselective reduction step, based on typical results for the CBS reduction of α-branched aldehydes.

| Entry | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-Methyl-CBS | BH₃·SMe₂ | THF | -78 to -20 | 2 | >90 | >95 |

| 2 | (R)-Butyl-CBS | BH₃·SMe₂ | Toluene | -78 to -20 | 2 | >90 | >95 |

| 3 | (R)-Phenyl-CBS | Catecholborane | THF | -78 to 0 | 4 | >85 | >92 |

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-5-methyl-1-heptanal (Precursor)

This protocol is adapted from known procedures for the synthesis of α-branched aldehydes.

Materials:

-

Isovaleraldehyde

-

Potassium hydroxide (KOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Aldol Condensation and Dehydration: To a stirred solution of isovaleraldehyde (2.0 equiv) in ethanol at 0 °C, add a 10% aqueous solution of potassium hydroxide (0.1 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 24 hours. Acidify the reaction mixture with 1 M HCl and extract with diethyl ether. The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield 2-isopropyl-5-methyl-2-hexenal.

-

Hydrogenation: The crude 2-isopropyl-5-methyl-2-hexenal is dissolved in ethanol, and 10% Pd/C (1 mol%) is added. The mixture is hydrogenated under an H₂ atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford 2-isopropyl-5-methyl-1-heptanal, which can be purified by distillation.

Protocol 2: Enantioselective Synthesis of (R)-2-Isopropyl-5-methyl-1-heptanol via CBS Reduction

Materials:

-

2-Isopropyl-5-methyl-1-heptanal

-

(R)-Methyl-CBS solution (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)-Methyl-CBS solution (0.1 equiv, 1.0 M in toluene). Anhydrous THF is added to the flask.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Aldehyde: A solution of 2-isopropyl-5-methyl-1-heptanal (1.0 equiv) in anhydrous THF is added dropwise to the catalyst solution over 15 minutes. The mixture is stirred at -78 °C for an additional 15 minutes.

-

Addition of Reducing Agent: Borane-dimethyl sulfide complex (0.6 equiv, 2.0 M in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Progress: The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is allowed to warm to -20 °C over 1 hour.

-